Phenyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate

Description

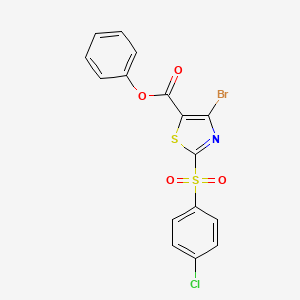

Phenyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate is a thiazole-based compound featuring a bromo substituent at the 4-position, a 4-chlorophenylsulfonyl group at the 2-position, and a phenyl ester at the 5-position. Thiazole derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and electronic properties. The bromo and sulfonyl groups enhance electrophilicity and stability, making this compound a candidate for further functionalization or biological evaluation.

Properties

Molecular Formula |

C16H9BrClNO4S2 |

|---|---|

Molecular Weight |

458.7 g/mol |

IUPAC Name |

phenyl 4-bromo-2-(4-chlorophenyl)sulfonyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C16H9BrClNO4S2/c17-14-13(15(20)23-11-4-2-1-3-5-11)24-16(19-14)25(21,22)12-8-6-10(18)7-9-12/h1-9H |

InChI Key |

IRTQEDKIVASTRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=C(N=C(S2)S(=O)(=O)C3=CC=C(C=C3)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Bromine and Chlorine Substituents: The bromine and chlorine atoms are introduced through electrophilic aromatic substitution reactions.

Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as pyridine.

Esterification: The final step involves esterification of the carboxylic acid group with phenol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at the 4-position of the thiazole ring undergoes nucleophilic substitution under controlled conditions. This reaction is critical for introducing heteroatoms or functional groups.

Example Reaction:

Replacement of bromine with amines or thiols via SNAr (nucleophilic aromatic substitution):

textPhenyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate + R-NH₂ → Phenyl 4-amino-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate + HBr

Conditions:

Ester Hydrolysis

The phenyl ester group undergoes hydrolysis to form carboxylic acid derivatives, enabling further functionalization.

Example Reaction:

Acid- or base-catalyzed hydrolysis:

textThis compound + H₂O → 4-Bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylic acid + Phenol

Conditions:

Sulfonyl Group Reactivity

The 4-chlorophenylsulfonyl group participates in substitution or coupling reactions.

Example Reaction:

Suzuki–Miyaura coupling with aryl boronic acids:

textThis compound + Ar-B(OH)₂ → Phenyl 4-aryl-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate

Conditions:

Electrophilic Aromatic Substitution (EAS)

The electron-deficient thiazole ring undergoes EAS at specific positions.

Example Reaction:

Nitration at the 3-position of the thiazole ring:

textThis compound + HNO₃ → Phenyl 4-bromo-3-nitro-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate

Conditions:

Reduction Reactions

Selective reduction of functional groups modifies the compound’s bioactivity.

Example Reaction:

Reduction of the nitro group to an amine:

textPhenyl 4-bromo-3-nitro-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate + H₂/Pd-C → Phenyl 3-amino-4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate

Conditions:

Thiazole Ring Modifications

The thiazole core participates in ring-opening or cross-coupling reactions.

Example Reaction:

Ring-opening with Grignard reagents:

textThis compound + RMgX → this compound-MgX adduct → Open-chain product

Conditions:

Stability and Reaction Optimization

Critical parameters for maintaining stability during reactions:

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Avoids decomposition |

| pH | Neutral (6.5–7.5) | Prevents ester hydrolysis |

| Solvent polarity | Low (e.g., THF, DCM) | Enhances selectivity |

| Catalyst loading | 5–10 mol% Pd | Maximizes turnover |

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of thiazole compounds exhibit promising activity against various bacterial strains and fungi. For instance, derivatives similar to Phenyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate have shown effective inhibition against resistant microbial strains, suggesting its utility in developing new antibiotics .

Anticancer Properties

The anticancer potential of this compound has been a focal point in recent pharmacological studies. In vitro assays have demonstrated its efficacy against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The compound's structure allows it to interact with specific biological targets, enhancing its cytotoxic effects on cancer cells. Molecular docking studies further support its binding affinity to critical receptors involved in cancer progression .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives, including compounds structurally related to this compound. Results indicated that certain derivatives exhibited antimicrobial activity comparable to established antibiotics like norfloxacin and fluconazole .

- Anticancer Activity : Another investigation focused on the anticancer properties of thiazole derivatives, revealing that specific compounds demonstrated significant cytotoxicity against MCF7 cells. The most active derivative showed efficacy comparable to standard chemotherapy agents like 5-fluorouracil .

- Molecular Docking Studies : Molecular modeling has been employed to predict the interaction of this compound with various biological targets. These studies suggest that modifications to the thiazole structure can enhance binding interactions, leading to improved therapeutic outcomes .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Moderate | High |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Structure | High | Moderate |

| N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives | Structure | Moderate | High |

Mechanism of Action

The mechanism of action of Phenyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence biochemical pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Thiazole Derivatives

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenylsulfonyl group in the target compound is a stronger electron-withdrawing group compared to the trifluoromethyl group in Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate. In contrast, methylthio (in 4f) and amino groups (in Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate) are electron-donating, reducing ring electrophilicity but improving solubility .

Steric and Solubility Considerations :

- The phenyl ester in the target compound likely reduces aqueous solubility compared to ethyl or methyl esters (e.g., Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate) due to increased hydrophobicity .

- Hydrazone derivatives (e.g., 4f) exhibit enhanced solubility in polar solvents, making them suitable for biological assays .

Key Observations:

- High-yield reactions (e.g., 96% for 4f) highlight the efficiency of hydrazone formation under mild conditions .

Biological Activity

Phenyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate (CAS Number: 1000574-25-3) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 436.82 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with brominated and chlorinated phenyl sulfonamides. The specific synthetic routes can vary, but they generally include steps that ensure the formation of the thiazole ring while introducing the required bromine and chlorine substituents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have exhibited significant activity against various Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that these compounds can inhibit bacterial growth effectively, suggesting their potential as antibiotic agents .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Notably, thiazole derivatives have shown selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). For example, certain thiazole compounds significantly reduced the viability of Caco-2 cells by approximately 39.8% compared to untreated controls (p < 0.001) while showing less activity against A549 cells . This selective activity indicates that modifications to the thiazole structure can enhance anticancer efficacy.

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific cellular pathways or targets. Molecular docking studies suggest that these compounds can bind to proteins involved in cell proliferation and apoptosis, although further research is needed to elucidate the exact mechanisms at play .

Case Studies

- Anticancer Study : A study involving various thiazole derivatives found that those with specific substitutions exhibited enhanced activity against Caco-2 cells. The incorporation of a chlorophenyl group was particularly beneficial, suggesting that structural modifications can lead to improved therapeutic profiles .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial effects of related thiazole compounds against a panel of bacterial strains. The results indicated substantial inhibitory effects, supporting the potential use of these compounds in treating bacterial infections .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Phenyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate?

- Methodology : A molecular hybridization approach is commonly employed. For analogous thiazole-5-carboxylate derivatives, aryl thioamides are condensed with brominated esters (e.g., diethyl bromomalonate) under reflux conditions in toluene to form the thiazole core. Subsequent functionalization with sulfonyl and bromo groups is achieved via electrophilic substitution or coupling reactions .

- Key Considerations : Optimize reaction temperature and solvent polarity to enhance yield. Monitor intermediates using TLC or HPLC to ensure stepwise progression.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : and NMR confirm the aromatic thiazole ring, sulfonyl group, and substituent positions.

- FTIR : Peaks at ~1700 cm (C=O ester), ~1350 cm (S=O sulfonyl), and ~600 cm (C-Br) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and isotopic patterns for bromine/chlorine .

- Data Interpretation : Cross-reference with computational simulations (e.g., DFT) to resolve spectral ambiguities.

Q. What safety precautions are essential during handling?

- Protocols :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (H314, H315) .

- Work under inert gas (N/Ar) to prevent moisture-sensitive degradation (P232) .

- Store in airtight containers at 2–8°C to preserve stability (P403+P233) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodology :

- Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELX programs for structure solution and refinement. Key steps include data collection at low temperature (100 K) to minimize thermal motion and Olex2/ORTEP-3 for visualization .

- Metrics : Analyze bond angles (C-S-C in thiazole ~90°) and torsional angles (sulfonyl-phenyl dihedral) to confirm stereoelectronic effects .

Q. How do electronic effects of substituents influence bioactivity in thiazole derivatives?

- Experimental Design :

- SAR Studies : Synthesize analogs with varying electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups.

- Docking Simulations : Use AutoDock/Vina to assess binding affinity to targets (e.g., Mycobacterium tuberculosis GyrB). The bromo and sulfonyl groups enhance hydrophobic interactions in enzyme pockets .

- Data Analysis : Correlate IC values with Hammett constants (σ) to quantify electronic contributions.

Q. What analytical methods address contradictory solubility data in polar solvents?

- Methodology :

- HPLC-PDA : Measure solubility in DMSO/water mixtures (0.1% TFA modifier) at 25°C.

- Contradiction Resolution : Discrepancies may arise from polymorphism. Use DSC/TGA to identify polymorphic forms and PXRD to confirm crystalline vs. amorphous states .

- Table :

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| DMSO | >50 | 25°C |

| Water | <0.1 | 25°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.